2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate
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Overview
Description
- The compound contains an amino group (NH2), a hydroxyl group (OH), and a branched aliphatic side chain.
- Its systematic name indicates the presence of an amino group at the second carbon (2-amino), a hydroxyl group at the third carbon (3-hydroxy), and two methyl groups on the fourth carbon (4,4-dimethylpentanoic acid).
2-amino-3-hydroxy-4,4-dimethylpentanoic acid: is a compound with the chemical formula CHNO (hydrochloride form)
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited. it is likely that specialized chemical manufacturers produce this compound for research purposes.
Chemical Reactions Analysis
Reactivity: As an amino acid derivative, it can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation might involve mild oxidants like PCC (pyridinium chlorochromate).
Major Products: The products formed depend on the reaction type. For example, oxidation could yield an imine or an oxime.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique side chain.
Biology: It may serve as a precursor for bioactive compounds or as a substrate for enzymatic studies.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: Although not widely used industrially, it may find applications in specialized chemical processes.
Mechanism of Action
- The exact mechanism of action for this compound is not well-documented. if it interacts with biological targets, it likely affects metabolic pathways or enzymatic processes.
Comparison with Similar Compounds
Similar Compounds: Other amino acids and their derivatives, such as 3-amino-4,4-dimethylpentanoic acid (CAS Number: 212757-13-6) and 2,4-dimethylpentanoic acid (CAS Number: 5868-33-7), share structural similarities
Uniqueness: The specific combination of amino, hydroxyl, and methyl groups in this compound distinguishes it from other related molecules.
Properties
IUPAC Name |
2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.H2O/c1-7(2,3)5(9)4(8)6(10)11;/h4-5,9H,8H2,1-3H3,(H,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQGGGXFATWZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)N)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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